16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
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Overview
Description
16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a synthetic organic compound with a complex polycyclic structure This compound is notable for its fluorine substitution, which can significantly alter its chemical and biological properties
Preparation Methods
The synthesis of 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the fluorination of a precursor compound, followed by cyclization and further functional group modifications. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the stability and reactivity of polycyclic structures.
Biology: Researchers investigate its potential as a ligand for various biological receptors, exploring its binding affinity and specificity.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target site. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one include other fluorinated polycyclic compounds and steroids. For example:
Fludrocortisone: A corticosteroid with a similar fluorinated structure, used in medicine for its anti-inflammatory and mineralocorticoid effects.
Fluorinated quinolines: These compounds are known for their antibacterial and antimalarial properties, highlighting the diverse applications of fluorinated organic molecules.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which can be fine-tuned for various applications.
Properties
IUPAC Name |
16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZXNQKVFDBFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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